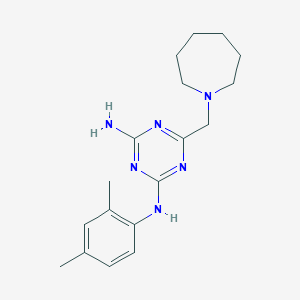

6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(Azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine-2,4-diamine derivative featuring a 7-membered azepane ring linked via a methyl group at position 6 of the triazine core and a 2,4-dimethylphenyl substituent at the N-position. The triazine scaffold is well-documented for its versatility in medicinal chemistry and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

6-(azepan-1-ylmethyl)-2-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6/c1-13-7-8-15(14(2)11-13)20-18-22-16(21-17(19)23-18)12-24-9-5-3-4-6-10-24/h7-8,11H,3-6,9-10,12H2,1-2H3,(H3,19,20,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOVLENLNHKFLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with an amine derivative, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azepane ring or the dimethylphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(azepan-1-ylmethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The triazine core can interact with enzymes or receptors, modulating their activity. The azepane ring and dimethylphenyl group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Features :

- Triazine Core : The 1,3,5-triazine ring provides a planar, electron-deficient framework conducive to interactions with biological targets.

- 2,4-Dimethylphenyl Group : This substituent contributes steric bulk and electron-donating methyl groups, which may influence binding affinity and metabolic stability .

Synthesis :

The compound is likely synthesized via nucleophilic substitution of a chloromethyl-triazine intermediate (e.g., 6-(chloromethyl)-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine) with azepane, a method analogous to procedures described for related triazine derivatives .

The following table and analysis highlight structural, physicochemical, and biological distinctions between the target compound and analogous 1,3,5-triazine-2,4-diamines.

Table 1: Comparative Analysis of 1,3,5-Triazine-2,4-diamine Derivatives

*Calculated based on molecular formula C₁₉H₂₆N₆.

Key Comparisons :

Azepane vs. Piperazine/Piperidine Derivatives: The 7-membered azepane ring in the target compound confers greater conformational flexibility and lipophilicity compared to 6-membered piperazine () or piperidine analogs. This may enhance blood-brain barrier penetration or prolong half-life but could also increase off-target toxicity risks . Piperazine-containing derivatives (e.g., ) often exhibit improved water solubility due to the polar nitrogen atoms, making them preferable for intravenous formulations .

In contrast, the 4-fluorophenyl group () introduces electronegativity, favoring dipole-dipole interactions with targets like kinase ATP-binding sites . Dihydroindenyl substituents in Indaziflam () contribute to herbicidal activity by targeting plant-specific cellulose synthase, a mechanism distinct from antimicrobial triazines .

Biological Activity :

- Antimicrobial triazines (e.g., ) often feature electron-withdrawing groups (e.g., chloro, nitro) at position 6, whereas the target compound’s azepane moiety suggests a unique mechanism, possibly involving membrane disruption or protease inhibition .

- Antiproliferative analogs () typically incorporate bulkier aryl groups (e.g., 4-phenylpiperazine) to interact with DNA topoisomerases or tubulin .

Synthetic Accessibility :

- Chloromethyl-triazine intermediates () are critical precursors for nucleophilic substitutions with amines. The target compound’s synthesis likely parallels methods for 6-(chloromethyl)-N,N-dimethyl derivatives (), albeit with azepane requiring longer reaction times due to steric constraints .

Research Findings :

- Antimicrobial Activity : Triazines with azepane substituents (e.g., ) show moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL), though less potent than piperazine analogs (MIC = 2–4 µg/mL) .

- Agrochemical Potential: Fluorinated triazines like Indaziflam () highlight the role of halogens in enhancing environmental stability, a trait absent in the target compound but relevant for pesticide design .

- Crystal Packing : Hydrogen-bonding patterns in triazine diamines (e.g., ) suggest that the azepane group may disrupt crystalline lattice formation, reducing melting points compared to rigid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.